![molecular formula C8H9NOS B13034616 3-Methyl-6,7-dihydrothieno[3,2-C]pyridin-4(5H)-one](/img/structure/B13034616.png)
3-Methyl-6,7-dihydrothieno[3,2-C]pyridin-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-6,7-dihydrothieno[3,2-C]pyridin-4(5H)-one is a heterocyclic compound that features a thieno-pyridine core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6,7-dihydrothieno[3,2-C]pyridin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with α,β-unsaturated carbonyl compounds. The reaction is usually carried out in the presence of a base, such as sodium ethoxide or potassium carbonate, and under reflux conditions to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis and reduce the formation of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-6,7-dihydrothieno[3,2-C]pyridin-4(5H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
3-Methyl-6,7-dihydrothieno[3,2-C]pyridin-4(5H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 3-Methyl-6,7-dihydrothieno[3,2-C]pyridin-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the nature of the target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methyl-5,7-dihydrothieno[3,4-d]pyrimidine
- 3-Methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione
Uniqueness
Compared to similar compounds, 3-Methyl-6,7-dihydrothieno[3,2-C]pyridin-4(5H)-one has a unique thieno-pyridine core structure that imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C8H9NOS |
|---|---|
Poids moléculaire |
167.23 g/mol |
Nom IUPAC |
3-methyl-6,7-dihydro-5H-thieno[3,2-c]pyridin-4-one |
InChI |
InChI=1S/C8H9NOS/c1-5-4-11-6-2-3-9-8(10)7(5)6/h4H,2-3H2,1H3,(H,9,10) |
Clé InChI |
LDHQNUZHLRBLOO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CSC2=C1C(=O)NCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


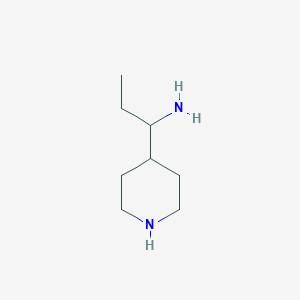

![1-[4-(Methylethyl)phenyl]prop-2-enylamine](/img/structure/B13034549.png)
![1-Cyclohexyl-6-methyl-3-(4-(trifluoromethyl)phenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13034564.png)
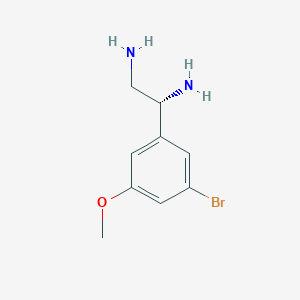

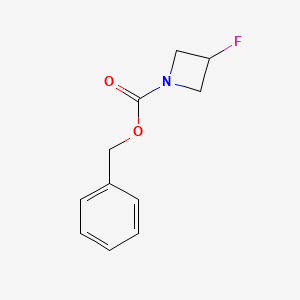
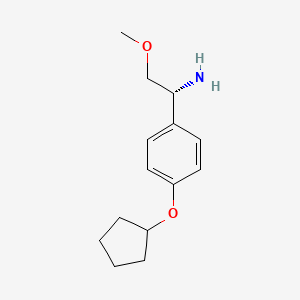
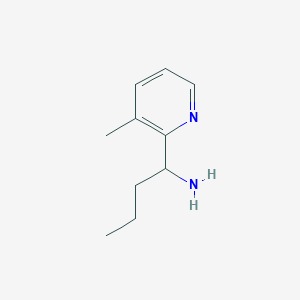
![[1,2,4]Triazolo[4,3-a]quinoline-1-carboxylic acid](/img/structure/B13034588.png)
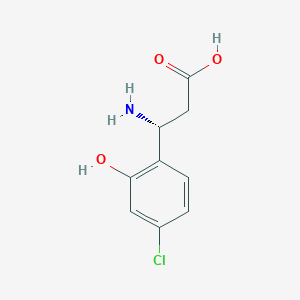
![4-Chloro-3-methylisoxazolo[5,4-b]pyridin-6(7H)-one](/img/structure/B13034606.png)
![N-[4-Chloro-2-(1-hydroxy-1-phenylethyl)phenyl]-N-ethylthiourea](/img/structure/B13034612.png)
![Di-tert-butyl 3,6-bis(4-bromophenyl)-1,4-dioxopyrrolo[3,4-c]pyrrole-2,5(1H,4H)-dicarboxylate](/img/structure/B13034624.png)
